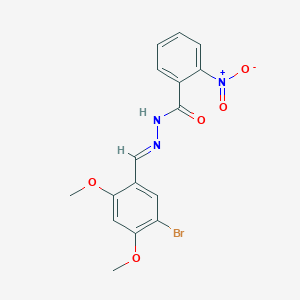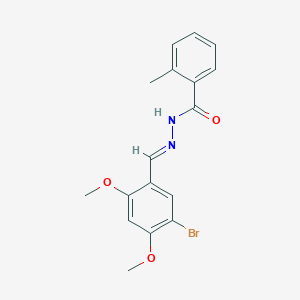
3-nitro-N'-(1,2,2-trimethylpropylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is an organic compound with a complex structure that includes both hydrazone and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules due to its hydrazone and nitro functionalities.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with biological macromolecules through its hydrazone and nitro groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
- (2Z)-N-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide
Uniqueness
N’-[(2Z)-3,3-dimethylbutan-2-ylidene]-3-nitrobenzohydrazide is unique due to its combination of hydrazone and nitro functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(13(2,3)4)14-15-12(17)10-6-5-7-11(8-10)16(18)19/h5-8H,1-4H3,(H,15,17)/b14-9- |
InChI Key |
LMVIELBUGDJXBP-ZROIWOOFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromo-2-thienyl)methylene]-4-phenoxyaniline](/img/structure/B326251.png)
![4-[(E)-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B326256.png)
![4-[(E)-[({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326257.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine](/img/structure/B326262.png)
![4-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B326264.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B326266.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B326267.png)
![Tert-butyl 2-[(3,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B326268.png)

![3-iodo-4-methyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B326270.png)
![(6E)-3-(diethylamino)-6-[(2,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326272.png)

